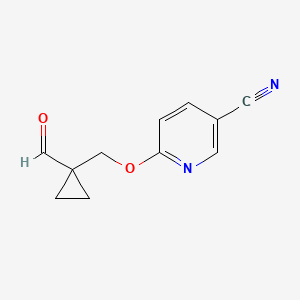
6-((1-Formylcyclopropyl)methoxy)nicotinonitrile
説明
6-((1-Formylcyclopropyl)methoxy)nicotinonitrile (FCMN) is a novel small molecule compound with a variety of potential applications in the field of scientific research. It is a cyclic nitrile derivative of nicotinonitrile and has been studied for its potential use in synthesizing new compounds, as well as its biochemical and physiological effects.
科学的研究の応用
Antiprotozoal Activity
- Nicotinonitrile derivatives have been synthesized and evaluated for their activity against Trypanosoma and Plasmodium species, showing promising antiprotozoal effects. For example, some compounds exhibited IC50 values of less than 10 nM against Trypanosoma b.rhodesiense and Plasmodium falciparum, with certain derivatives being curative in vivo mouse models at low oral dosages (Ismail et al., 2003).
Photovoltaic Applications
- Nicotinonitrile derivatives have also been investigated for their use in dye-sensitized solar cells (DSSCs), with certain compounds showing improved efficiency when used as co-sensitizer dyes. This research indicates that the molecular architecture of these derivatives can enhance the spectral coverage and efficiency of DSSCs (Hemavathi et al., 2019).
Corrosion Inhibition
- Studies have demonstrated the effectiveness of pyridine and nicotinonitrile derivatives as corrosion inhibitors for steel in acidic environments. These compounds show high inhibition efficiency, indicating potential applications in protecting metal surfaces against corrosion (Ansari et al., 2015).
Antimicrobial and Anticancer Activities
- Nicotinonitrile derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives displayed significant activity against various microbial strains and cancer cell lines, highlighting their potential as therapeutic agents (Noolvi et al., 2016).
Fluorescence and Photophysical Studies
- Certain nicotinonitrile derivatives exhibit good absorption and fluorescence properties, making them candidates for applications in materials science as blue light-emitting materials (Ahipa et al., 2014).
作用機序
Nitrile-containing pharmaceuticals have been approved by the FDA for the management of a broad range of clinical conditions in the last few decades . Incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
生化学分析
Biochemical Properties
6-((1-Formylcyclopropyl)methoxy)nicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cellular health and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in altered metabolic pathways and cellular processes . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
特性
IUPAC Name |
6-[(1-formylcyclopropyl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-5-9-1-2-10(13-6-9)15-8-11(7-14)3-4-11/h1-2,6-7H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICFYLKGPKLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=C2)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


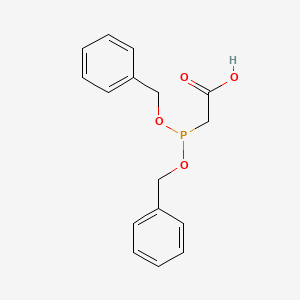

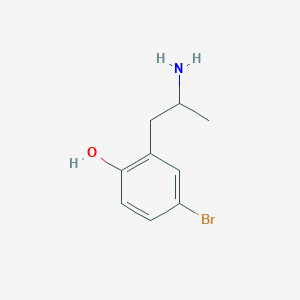

![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1492518.png)
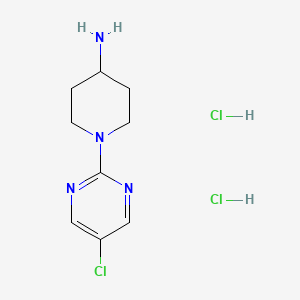
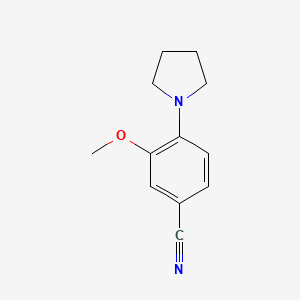

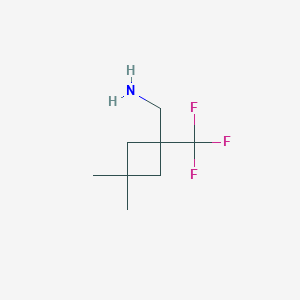

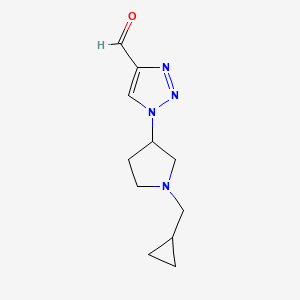
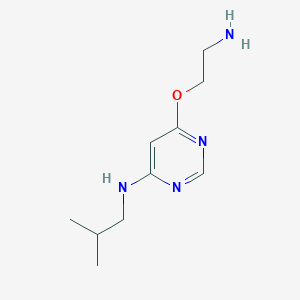
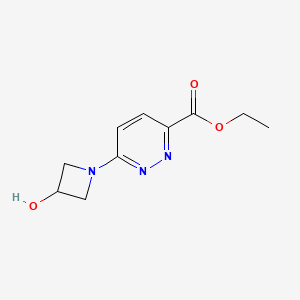
![5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492536.png)
